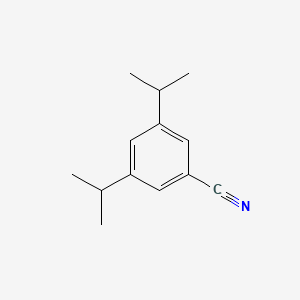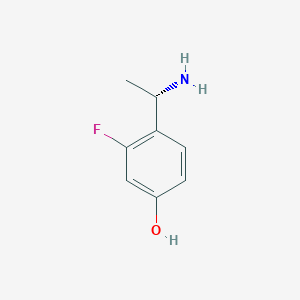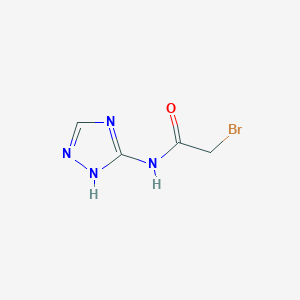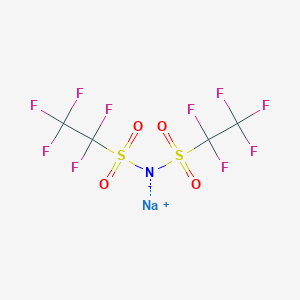
3,5-Diisopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diisopropylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where two isopropyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Diisopropylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-diisopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion to the nitrile compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diisopropylbenzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 3,5-Diisopropylbenzoic acid.
Reduction: 3,5-Diisopropylbenzylamine.
Substitution: 3,5-Diisopropylbromobenzene, 3,5-Diisopropylnitrobenzene.
Aplicaciones Científicas De Investigación
3,5-Diisopropylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Diisopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-diisopropylbenzonitrile
- 4-Bromo-3,5-diisopropylbenzonitrile
- 3,5-Diisopropylbenzyl chloride
Uniqueness
3,5-Diisopropylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3,5-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17N/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-7,9-10H,1-4H3 |
Clave InChI |
BICQUOVRCALPDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)


![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)


![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)

